Parkeol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

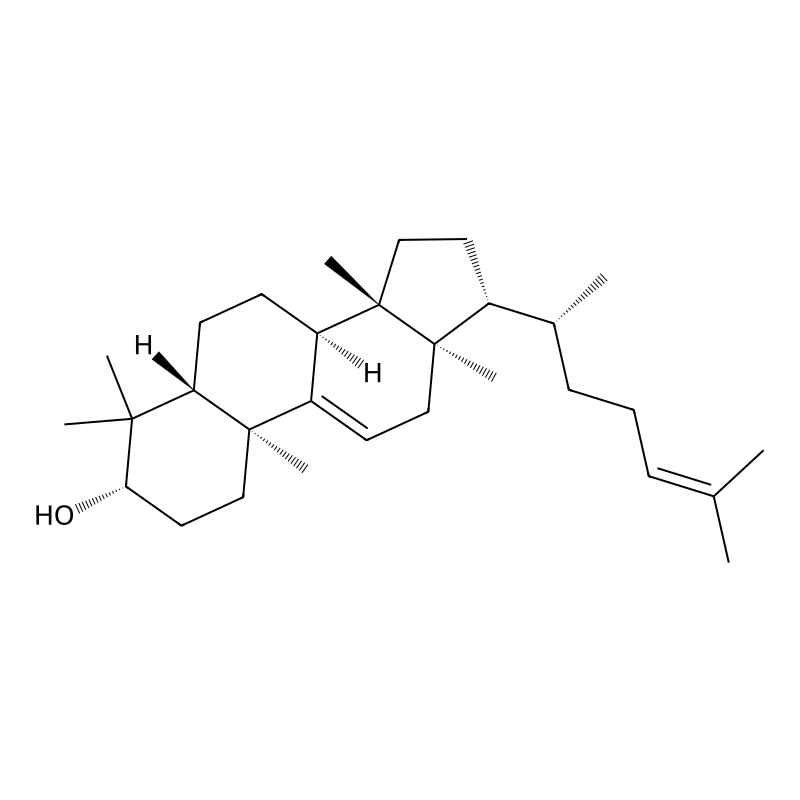

Parkeol is a tetracyclic triterpenoid characterized by a lanostane skeleton, specifically featuring a 3beta-hydroxyl group and double bonds at the 9(11)- and 24-positions. Its chemical formula is C30H50O, and it is classified as a secondary metabolite predominantly found in various plant species, particularly in the seeds of Butyrospermum parkii (shea tree) . This compound plays a significant role in the biosynthesis of sterols, acting as an important intermediate in the metabolic pathways of higher plants .

The synthesis of parkeol primarily occurs through enzymatic pathways involving parkeol synthase. This enzyme facilitates the cyclization of 2,3-oxidosqualene to produce parkeol as an intermediate product. Various methods have been explored for its synthetic production in laboratory settings, including:

- Enzymatic Synthesis: Utilizing purified parkeol synthase from organisms such as Oryza sativa (rice) to catalyze the conversion of squalene derivatives into parkeol .

- Chemical Synthesis: Synthetic approaches often involve multi-step reactions starting from simpler terpenoid precursors, although these methods are less common compared to natural biosynthesis.

Parkeol has several applications across various fields:

- Cosmetics: Due to its moisturizing and anti-inflammatory properties, parkeol is used in cosmetic formulations, particularly those aimed at skin health.

- Pharmaceuticals: Its potential health benefits make it a candidate for further research in drug development targeting inflammatory conditions or oxidative stress-related diseases.

- Food Industry: Extracts containing parkeol may be utilized for their flavoring or preservative properties due to their antioxidant capabilities .

Studies on the interactions of parkeol with biological systems have revealed its potential effects on lipid metabolism and cellular processes. For instance, it has been shown to influence lipid peroxidation pathways and fatty acid metabolism . Further research is needed to elucidate its interactions with specific cellular targets and pathways.

Several compounds share structural or functional similarities with parkeol. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Lanosterol | Triterpenoid | Precursor to sterols; more common than parkeol. |

| Cycloartenol | Triterpenoid | Found in higher plants; involved in sterol biosynthesis. |

| Beta-amyrin | Triterpenoid | Exhibits anti-inflammatory properties; widely studied. |

| Oleanolic acid | Triterpenoid | Known for its pharmacological activities; more prevalent in herbal medicine. |

Parkeol's uniqueness lies in its specific structural features and its role as an intermediate in sterol biosynthesis, distinguishing it from other triterpenoids that may not share the same biosynthetic pathway or biological functions .

The biosynthesis of parkeol represents a remarkable example of enzymatic precision in natural product formation, involving the cyclization of 2,3-oxidosqualene through a complex series of carbocationic intermediates [1] [2]. The oxidosqualene cyclization mechanism begins with the protonation of the epoxide ring by an aspartic acid residue within the highly conserved DTTAE motif, initiating a cascade of electrophilic cyclizations that ultimately leads to the formation of tetracyclic triterpene structures [2] [3].

The cyclization process follows a chair-boat-chair-chair (CBC) substrate conformation, which is characteristic of sterol-producing oxidosqualene cyclases [4] [3]. This specific conformation is crucial for determining the stereochemistry and regiochemistry of the final product. The reaction mechanism involves the formation of a protosteryl cation intermediate, which serves as the branching point for various triterpene products depending on the specific deprotonation pattern employed by different cyclases [5] [4].

During the cyclization cascade, the linear 2,3-oxidosqualene substrate undergoes a series of 1,2-rearrangements and carbocation migrations that create the complex polycyclic structure characteristic of parkeol [4] [3]. The formation of parkeol specifically requires deprotonation at the C-11 position (H-11 abstraction), which distinguishes it from other triterpene products such as cycloartenol (H-19 abstraction) and lanosterol (H-9 abstraction) [6] [7] [8].

The stereochemical outcome of the cyclization is controlled by the precise positioning of amino acid residues within the active site cavity, which guide the substrate conformation and stabilize specific carbocationic intermediates through cation-π interactions and electrostatic stabilization [2] [8]. This mechanism represents one of the most complex single-enzyme reactions in nature, creating multiple carbon-carbon bonds and stereocenters in a single catalytic event [9] [3].

Parkeol Synthase

Enzymatic Reaction Mechanism

Parkeol synthase (EC 5.4.99.47) catalyzes the direct conversion of (3S)-2,3-epoxy-2,3-dihydrosqualene to parkeol through a highly specific cyclization mechanism [10] [11]. The enzyme exhibits remarkable product specificity, producing parkeol as the sole product, which distinguishes it from other oxidosqualene cyclases that typically generate multiple products [6] [12] [7].

The enzymatic reaction proceeds through a well-defined mechanistic pathway that begins with substrate binding in the chair-boat-chair-chair conformation [8]. The reaction is initiated by protonation of the epoxide oxygen by the catalytic aspartic acid residue (D455 in rice parkeol synthase), which generates the initial carbocation that drives the subsequent cyclization cascade [2] [8].

The unique aspect of parkeol synthase is its specificity for H-11 deprotonation to terminate the cyclization reaction [7] [8]. This deprotonation pattern creates the characteristic 9(11)-double bond found in parkeol, differentiating it from cycloartenol (which forms a cyclopropyl ring through H-19 deprotonation) and lanosterol (which retains the 8(9)-double bond through H-9 deprotonation) [6] [5].

The reaction mechanism involves several critical steps: substrate binding and conformational adjustment, epoxide protonation and carbocation formation, sequential cyclization reactions to form the tetracyclic framework, carbocation rearrangements and stabilization, and finally, regiospecific deprotonation at C-11 to form the final product [2] [3] [8]. The enzyme demonstrates exceptional catalytic efficiency, with kinetic parameters indicating high substrate affinity and turnover rates comparable to other oxidosqualene cyclases [13] [6].

Protein Structure-Function Relationships

The structural architecture of parkeol synthase follows the typical oxidosqualene cyclase fold, characterized by a barrel-like structure with an internal active site cavity that accommodates the linear substrate and guides its cyclization [1] [14]. The protein consists of approximately 757 amino acids in rice (Oryza sativa), organized into distinct structural domains that facilitate substrate binding, cyclization, and product release [6] [12].

The active site architecture features a deep hydrophobic cavity lined with aromatic and aliphatic residues that provide the appropriate chemical environment for triterpene cyclization [1] [2]. This cavity is accessed through a narrow channel that controls substrate entry and product exit, ensuring specificity and preventing premature reaction termination [15]. The overall protein structure is stabilized by multiple QW motifs (typically 4-5 repeats) that contribute to the structural integrity and thermal stability of the enzyme [14].

The protein exhibits typical membrane association properties characteristic of oxidosqualene cyclases, with hydrophobic regions that facilitate interaction with cellular membranes where the lipophilic substrate 2,3-oxidosqualene is located [1] [16]. This membrane localization is crucial for efficient substrate access and product delivery within the cellular environment.

Structural modeling studies have revealed that parkeol synthase shares significant structural homology with other oxidosqualene cyclases, particularly cycloartenol synthase and lanosterol synthase, reflecting their evolutionary relationship and common catalytic mechanism [14] [17]. However, subtle differences in active site architecture, particularly around the substrate binding pocket, account for the distinct product specificity observed for parkeol formation [8].

Critical Amino Acid Residues

The catalytic mechanism of parkeol synthase depends on several critical amino acid residues that perform specific functional roles in substrate binding, cyclization, and product formation [14] [8]. The most important of these residues are organized within highly conserved motifs that are characteristic of the oxidosqualene cyclase family.

The DTTAE motif (Asp-Thr-Thr-Ala-Glu) represents the primary catalytic center, with the aspartic acid residue (D455 in rice parkeol synthase) serving as the essential proton donor that initiates the cyclization reaction [2] [14]. The glutamic acid residue within this motif (E459) functions in the final deprotonation step that terminates the reaction and generates the product double bond [8]. The threonine residues (T456, T457) contribute to substrate binding and proper positioning within the active site through hydrogen bonding interactions [18].

The LWIHCR motif (Leu-Trp-Ile-His-Cys-Arg) represents another critical functional domain involved in substrate cyclization and carbocation stabilization [14]. The tryptophan residue (W461) provides essential cation-π interactions that stabilize carbocationic intermediates during the cyclization cascade [2] [19]. The histidine residue (H463) contributes to electrostatic stabilization and may participate in proton relay networks [18].

Tyrosine 257 (Y257) has been identified as a particularly important residue for controlling substrate conformation and product specificity in parkeol synthase [8]. Mutagenesis studies have demonstrated that alterations to this residue significantly affect the stereochemical outcome of the cyclization reaction, leading to the formation of alternative products with different stereochemistry [8]. This residue appears to impose the correct chair conformation at the D-ring site through steric interactions and hydrogen bonding [8].

Additional critical residues include various aromatic amino acids positioned throughout the active site that provide cation-π stabilization for carbocationic intermediates [19]. Hydrophobic residues lining the substrate binding channel control substrate access and positioning, while charged residues contribute to the overall electrostatic environment necessary for efficient catalysis [18] [15].

Genetic and Molecular Regulation

The genetic regulation of parkeol synthase expression involves complex networks of transcriptional control mechanisms that coordinate triterpene biosynthesis with plant development and environmental responses [20] [21]. In rice (Oryza sativa), the parkeol synthase gene (OsOSC2) is located on chromosome 11 and is subject to tissue-specific and developmental stage-specific expression patterns [6] [22].

Transcriptional regulation of oxidosqualene cyclase genes, including parkeol synthase, involves multiple cis-acting regulatory elements within their promoter regions [22]. These elements include stress-responsive elements, hormone-responsive elements (particularly jasmonate and abscisic acid response elements), light-responsive elements, and tissue-specific expression modules [23] [22]. The presence of these regulatory elements suggests that parkeol biosynthesis is integrated into broader metabolic and developmental programs [20].

Molecular regulation studies have identified several transcription factors that modulate oxidosqualene cyclase expression, including basic helix-loop-helix (bHLH) transcription factors, MYB transcription factors, and WRKY transcription factors [20] [21]. These regulatory proteins respond to various internal and external signals, including developmental cues, abiotic stress conditions, and pathogen attack [22].

Epigenetic regulation also plays a role in controlling parkeol synthase expression, with DNA methylation patterns and histone modifications influencing gene accessibility and transcriptional activity [24]. Studies in sea cucumbers have revealed that oxidosqualene cyclase genes involved in triterpene biosynthesis are subject to dynamic methylation changes during different physiological states [24].

Post-transcriptional regulation involves microRNA-mediated control and alternative splicing mechanisms that fine-tune enzyme expression levels [25]. The stability and localization of parkeol synthase mRNA are also subject to regulatory control through interactions with RNA-binding proteins and regulatory RNA molecules [20].

Evolutionary Development of Parkeol Biosynthesis

The evolutionary development of parkeol biosynthesis represents a fascinating example of enzyme specialization within the oxidosqualene cyclase family [21] [26]. Phylogenetic analyses indicate that parkeol synthase evolved from ancestral cycloartenol synthase through gene duplication and subsequent neofunctionalization events [27] [28].

The evolutionary trajectory of triterpene cyclases suggests that the diversification of oxidosqualene cyclases in plants occurred primarily through tandem gene duplication followed by positive selection and functional divergence [27] [26]. This process allowed for the development of specialized enzymes like parkeol synthase that produce specific triterpene products while maintaining the core catalytic mechanism [21] [28].

Comparative genomic studies have revealed that oxidosqualene cyclase gene families have undergone expansion in higher plants, with some species containing 9-16 different OSC genes compared to only one in lower plants [27] [29]. This expansion correlates with the diversification of triterpene metabolites and suggests that triterpene biosynthesis has played an important role in plant adaptation and evolution [26] [30].

The evolution of parkeol synthase specificity appears to have involved relatively few amino acid changes from ancestral cycloartenol synthase, primarily affecting residues involved in substrate positioning and deprotonation site selection [4] [8]. Key evolutionary changes include modifications to residues that control substrate conformation and alterations to the active site environment that favor H-11 deprotonation over alternative deprotonation patterns [4] [8].

Molecular clock analyses suggest that the divergence of parkeol synthase from other oxidosqualene cyclases occurred relatively recently in plant evolution, coinciding with the diversification of grasses and other monocotyledonous plants [26] [29]. This timing correlates with the specialized metabolic requirements of these plant groups and their adaptation to specific ecological niches [21] [26].

Comparative Analysis with Other Oxidosqualene Cyclases

Comparative analysis of parkeol synthase with other oxidosqualene cyclases reveals both conserved structural features and distinctive characteristics that account for product specificity differences [28] [17]. All oxidosqualene cyclases share a common structural framework and catalytic mechanism, but subtle differences in active site architecture lead to dramatically different product outcomes [2] [15].

When compared to cycloartenol synthase, parkeol synthase differs primarily in the residues that control the final deprotonation step of the cyclization reaction [4] [8]. While cycloartenol synthase promotes H-19 deprotonation leading to cyclopropyl ring formation, parkeol synthase favors H-11 deprotonation resulting in the characteristic 9(11)-double bond of parkeol [6] [7]. This difference appears to result from subtle changes in active site geometry and electrostatic environment [8].

Comparison with lanosterol synthase reveals similar overall architecture but different substrate conformation preferences and deprotonation patterns [17]. Lanosterol synthase promotes H-9 deprotonation while maintaining the chair-boat-chair substrate conformation, demonstrating how small changes in active site residues can redirect the cyclization outcome [5] [19].

The relationship between parkeol synthase and pentacyclic triterpene synthases (such as β-amyrin synthase and lupeol synthase) highlights fundamental differences in substrate conformation requirements [31] [32]. Pentacyclic triterpene synthases utilize a chair-chair-chair substrate conformation and involve additional cyclization steps to form the fifth ring, representing a more complex evolutionary adaptation [3] [31].

Phylogenetic relationships among oxidosqualene cyclases indicate that sterol-producing enzymes (including parkeol synthase) form a distinct clade from pentacyclic triterpene synthases, reflecting their different evolutionary origins and catalytic strategies [28] [17]. Within the sterol-producing clade, parkeol synthase groups closely with other plant oxidosqualene cyclases, consistent with its derivation from cycloartenol synthase [27] [28].

Biochemical comparisons reveal that parkeol synthase exhibits exceptionally high product specificity compared to many other oxidosqualene cyclases, producing parkeol as virtually the sole product under physiological conditions [6] [12]. This specificity contrasts with the more promiscuous product profiles often observed for β-amyrin synthase and other pentacyclic triterpene synthases [3] [32].